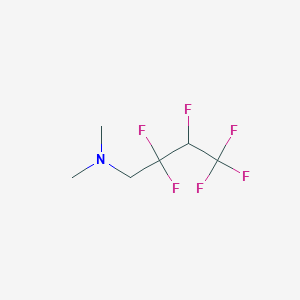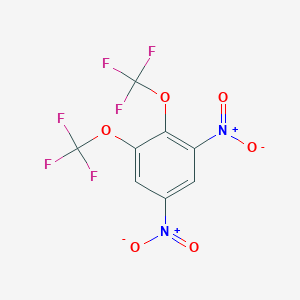![molecular formula C16H13F6NO4S B6313018 3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate CAS No. 1357624-63-5](/img/structure/B6313018.png)
3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate (3-TFM-PFB-1-S) is an organic compound with a wide range of applications in the scientific field. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 100-102°C. 3-TFM-PFB-1-S has a low toxicity and is a relatively stable compound, making it an ideal choice for a variety of research applications.
Applications De Recherche Scientifique
3-TFM-PFB-1-S has a variety of scientific applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridazines, and pyrimidines. Additionally, 3-TFM-PFB-1-S has been used as a catalyst in the synthesis of polymers, as well as in the synthesis of a variety of pharmaceuticals.
Mécanisme D'action
3-TFM-PFB-1-S is an organic compound that acts as a catalyst in the synthesis of a variety of organic compounds. It acts by providing a nucleophilic center, which facilitates the formation of covalent bonds between the reactants. Additionally, 3-TFM-PFB-1-S can act as an electron donor, which can facilitate the formation of a variety of different products.
Biochemical and Physiological Effects
3-TFM-PFB-1-S is a relatively non-toxic compound and has not been found to have any significant biochemical or physiological effects. It has been found to be non-irritating to the skin and eyes, and has not been found to be a skin sensitizer. Additionally, it has not been found to be a reproductive or developmental toxin.
Avantages Et Limitations Des Expériences En Laboratoire
3-TFM-PFB-1-S has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in a variety of organic solvents. Additionally, it is non-toxic and non-irritating, making it an ideal choice for a variety of research applications.
However, there are some limitations to using 3-TFM-PFB-1-S in laboratory experiments. It is a relatively expensive compound, and the two-step synthesis process can be time consuming. Additionally, the reaction conditions required for the synthesis of 3-TFM-PFB-1-S can be difficult to control, making it difficult to obtain consistent results.
Orientations Futures
There are a number of potential future applications for 3-TFM-PFB-1-S. It could be used in the synthesis of a variety of different pharmaceuticals, as well as in the synthesis of polymers. Additionally, it could be used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridazines, and pyrimidines. Furthermore, 3-TFM-PFB-1-S could be used in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. Additionally, it could be used as a catalyst in the synthesis of a variety of different compounds.
Méthodes De Synthèse
3-TFM-PFB-1-S can be synthesized via a two-step process. The first step involves the reaction of 4,4,4-trifluorobutane-1-sulfonyl chloride with 6-(trifluoromethyl)-2-pyridinyloxybenzene in the presence of anhydrous potassium carbonate and dimethylformamide (DMF). The second step involves the reaction of the resulting product with potassium hydroxide in DMF to yield 3-TFM-PFB-1-S.
Propriétés
IUPAC Name |
[3-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4,4,4-trifluorobutane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO4S/c17-15(18,19)8-3-9-28(24,25)27-12-5-1-4-11(10-12)26-14-7-2-6-13(23-14)16(20,21)22/h1-2,4-7,10H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOMTTXAJSOJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide, 95%](/img/structure/B6312941.png)


![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)

![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)



![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)

